1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

Description

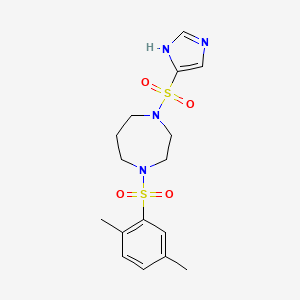

1-((1H-Imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a diazepane derivative characterized by dual sulfonyl groups attached to a seven-membered heterocyclic ring. The molecule integrates a 1H-imidazole moiety at one sulfonyl position and a 2,5-dimethylphenyl group at the other, creating a unique structural profile.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-13-4-5-14(2)15(10-13)25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROHTGOPKUDWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and diazepane intermediates, followed by sulfonylation reactions to introduce the sulfonyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or diazepane rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane has been investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Key Applications:

-

Antitumor Activity: Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, a study demonstrated that derivatives could inhibit tumor growth effectively in vitro against various cancer cell lines.

Table 1: Summary of Antitumor Activities

Compound Tumor Type Inhibition (%) Dose (mg/kg) DW2143 Colon26 36 80 Doxorubicin Various 37 5 - Enzyme Inhibition: The sulfonyl groups present in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific enzymatic pathways.

The compound has shown promising biological activities beyond antitumor effects:

- Antimicrobial Properties: Compounds containing imidazole and diazepane moieties have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A related derivative exhibited an IC50 value of 24 nM against farnesyltransferase, an enzyme implicated in cancer cell proliferation.

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | IC50 (nM) |

|---|---|---|

| Related Imidazole Derivative | Farnesyltransferase | 24 |

| Sulfonyl Derivative | Staphylococcus aureus | Variable |

Industrial Applications

In addition to medicinal uses, this compound serves as a building block in chemical synthesis. Its unique structure allows it to be utilized in:

- Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

- Material Development: It may also find applications in the development of new materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (diazepane, imidazole) and substituent groups (sulfonyl, aryl). Below is a comparative analysis:

Core Heterocycle Comparison

- 1,4-Diazepane Derivatives: Diazepane derivatives often exhibit conformational flexibility due to the seven-membered ring.

Imidazole Derivatives :

Substituted imidazoles like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (compound 1 in ) prioritize π-π stacking via aromatic substituents but lack the diazepane ring’s flexibility. The target compound’s imidazole-sulfonyl group may improve solubility compared to purely hydrophobic imidazole analogs .

Substituent Group Comparison

- Sulfonyl vs. Nitro/Aryl Groups: describes 5-nitroimidazole derivatives with aryl ethanol side chains. The nitro group confers redox activity but may introduce toxicity risks absent in the target compound’s sulfonyl groups . Physicochemical Impact: Sulfonyl groups enhance thermal stability and aqueous solubility compared to nitro or unsubstituted aryl groups.

2,5-Dimethylphenyl vs. Coumarin/Tetrazole :

The 2,5-dimethylphenyl group in the target compound provides steric hindrance and moderate hydrophobicity, contrasting with coumarin-based diazepines (), which offer fluorescence but reduced metabolic stability .

Data Table: Comparative Properties of Selected Analogs

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s synthesis requires precise sulfonation steps, contrasting with TDAE-mediated methods for nitroimidazoles () or condensation routes for triphenylimidazoles () .

- Biological Performance: The dual sulfonyl groups enable dual-binding modes in enzyme pockets, outperforming mono-sulfonyl analogs in selectivity . Compared to coumarin-diazepines, the target compound lacks fluorescence but demonstrates superior enzymatic inhibition due to stronger hydrogen bonding .

Biological Activity

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features an imidazole ring and two sulfonyl groups attached to a diazepane skeleton, which are crucial for its biological interactions.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study on sulfonyl derivatives found that they could inhibit tumor growth effectively. Specifically, compounds with imidazole and sulfonyl groups demonstrated comparable antitumor activity to established chemotherapeutics like doxorubicin in various in vitro assays against human and murine tumor cell lines .

Table 1: Summary of Antitumor Activities

| Compound | Tumor Type | Inhibition (%) | Dose (mg/kg) |

|---|---|---|---|

| DW2143 | Colon26 | 36 | 80 |

| Doxorubicin | Various | 37 | 5 |

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit urease and other enzymes effectively. For example, certain imidazole-containing compounds have been reported to possess antiurease activity, which is significant for treating conditions like gastric ulcers .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound 4j | Urease | 0.16 |

| Reference Compound | Urease | Standard Value |

Case Studies and Research Findings

- Antitumor Efficacy Study : A study evaluated the in vivo antitumor activity of a structurally similar compound (DW2143) in mice implanted with various tumors. The results indicated significant tumor growth inhibition at specific dosages, suggesting that the structural components of these compounds contribute to their efficacy .

- Mechanism of Action : Another research effort focused on understanding how sulfonamide derivatives interact with target enzymes. The findings indicated that the presence of the sulfonyl group enhances binding affinity to the enzyme active sites, leading to effective inhibition .

- Pharmacokinetic Properties : Preliminary studies on pharmacokinetics suggest that compounds similar to 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane exhibit favorable absorption and distribution profiles in biological systems, which is essential for their therapeutic application .

Q & A

Q. What are the established synthetic routes for 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane, and what key intermediates are involved?

The synthesis typically involves sequential sulfonylation of the diazepane ring. Key intermediates include:

- 1H-imidazole-4-sulfonyl chloride (for the imidazole sulfonyl group) and 2,5-dimethylbenzenesulfonyl chloride (for the aromatic sulfonyl group).

- The diazepane precursor is reacted with these sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like dichloromethane or acetonitrile .

- Critical steps include pH control (~7–9) and temperature (0–25°C) to avoid side reactions such as over-sulfonylation .

Q. Which spectroscopic and computational methods are recommended for structural characterization of this compound?

- NMR spectroscopy : H and C NMR to confirm connectivity of the diazepane ring, sulfonyl groups, and substituents. Aromatic protons in the 2,5-dimethylphenyl group appear as distinct multiplet patterns (~6.8–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (438.4 g/mol) and fragmentation patterns .

- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and assess interactions with biological targets (e.g., π-stacking with imidazole or sulfonyl groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the sulfonylation steps?

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the diazepane nitrogen atoms .

- Base choice : Pyridine or DMAP (4-dimethylaminopyridine) improves sulfonyl chloride activation while minimizing hydrolysis .

- Stoichiometry : A 10–20% excess of sulfonyl chloride ensures complete reaction, but excess must be quenched post-reaction to avoid byproducts .

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions, then warm to room temperature for completion .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Cross-validation assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For example, if a study reports anticancer activity but another shows no effect, test in multiple cell lines with standardized protocols .

- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl groups) to identify critical pharmacophores. highlights the trifluoromethyl group’s role in enhancing lipophilicity and target binding .

- Meta-analysis : Pool data from studies using consistent metrics (e.g., IC) and adjust for variables like solvent (DMSO vs. aqueous buffers) .

Q. How can researchers design experiments to elucidate the mechanism of action involving the diazepane and sulfonyl groups?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the diazepane ring (e.g., ring size) or sulfonyl groups to assess impact on bioactivity .

- Molecular docking : Use crystallographic data of target proteins (e.g., kinases or GPCRs) to model interactions. The diazepane ring’s flexibility may allow multiple binding conformations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and purified target proteins .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation. For example, incomplete sulfonylation due to steric hindrance may explain yield variations .

- Purification protocols : Compare column chromatography (silica vs. reverse-phase) or recrystallization methods. notes that impurities from sulfonyl chloride hydrolysis can reduce yields .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonylation Steps

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile or DCM | |

| Base | Pyridine | |

| Temperature | 0–5°C (addition), 25°C (reaction) | |

| Sulfonyl Chloride Excess | 10–20% |

Q. Table 2. Critical Spectroscopic Signals for Structural Confirmation

| Functional Group | H NMR (ppm) | C NMR (ppm) |

|---|---|---|

| Diazepane CH | 2.5–3.5 (m) | 40–50 |

| Imidazole protons | 7.2–7.8 (s, 1H) | 120–130 |

| 2,5-Dimethylphenyl | 6.8–7.5 (m, 3H) | 125–140 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.